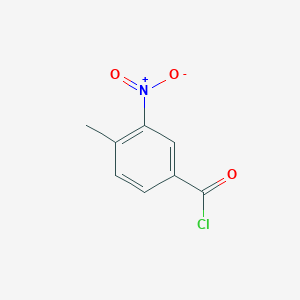

4-Methyl-3-nitrobenzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMHBBURYDVYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146171 | |

| Record name | 4-Methyl-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-30-5 | |

| Record name | 4-Methyl-3-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-nitrobenzoyl chloride CAS number lookup

CAS Number: 10397-30-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzoyl chloride, a key chemical intermediate. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and illustrates a critical synthetic pathway.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 10397-30-5 | [1][2] |

| Molecular Formula | C₈H₆ClNO₃ | [3] |

| Molecular Weight | 199.59 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Melting Point | 20-21 °C (lit.) | [1] |

| Boiling Point | 185 °C/36 mmHg (lit.) | [1] |

| Density | 1.37 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.581 (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in amide synthesis are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of this compound from 4-Methyl-3-nitrobenzoic acid

This procedure details the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend the dry 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Thionyl Chloride Addition: From the dropping funnel, add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition of thionyl chloride is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound. The product is often a yellow solid and may be used in the next synthetic step without further purification.

Protocol 2: General Procedure for Amide Synthesis using this compound

This protocol describes a general method for the acylation of primary or secondary amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Amine Solution Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the two-step synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride, a related and important chemical intermediate.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 4-Methyl-3-nitrobenzoyl chloride, a key intermediate in organic synthesis and drug development.

Core Physical Properties

This compound is a reactive acyl chloride characterized by a molecular formula of C₈H₆ClNO₃.[1] Its physical state at room temperature is typically a liquid or a low-melting solid.[2] A summary of its key physical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 199.59 g/mol | [1][2] |

| Melting Point | 20-21 °C (lit.) | [2] |

| Boiling Point | 185 °C at 36 mmHg (lit.) | [2] |

| Density | 1.37 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.581 (lit.) | [2] |

Experimental Protocols for Physical Property Determination

The following are standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[4] The capillary tube method is a standard and widely accepted technique for melting point determination.[5]

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or an automated instrument, in close proximity to a calibrated thermometer.[5]

-

The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small quantities of a liquid, the boiling point can be determined using a micro-method with a fusion tube and a capillary tube.

Procedure:

-

A small amount of the liquid is placed in a fusion tube.[8][9]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8][9]

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[8][9]

-

As the temperature rises, air trapped in the capillary tube will be expelled.[7]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Density Measurement

Density is a fundamental physical property defined as the mass per unit volume.[10] For liquids, density can be accurately measured using a pycnometer or a digital density meter.

Procedure (using a Pycnometer):

-

A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and its empty weight is accurately determined.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) to allow for thermal equilibration.

-

The weight of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. The reaction involves the conversion of the carboxylic acid group to an acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Caption: Synthesis of this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The acyl chloride functional group is highly reactive towards nucleophiles, making it a valuable building block for the formation of amides, esters, and other carbonyl derivatives. It may be used in the synthesis of various compounds, including benzophenone derivatives and substituted benzamides.[2]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container in a dry environment.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

References

- 1. This compound | C8H6ClNO3 | CID 66323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 10397-30-5 [sigmaaldrich.com]

- 3. store.astm.org [store.astm.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to 4-Methyl-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-3-nitrobenzoyl chloride (CAS No: 10397-30-5), a key reagent and intermediate in organic synthesis. It details the compound's molecular structure, physicochemical properties, synthesis, and safety information, tailored for professionals in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is an acyl chloride derivative of toluene, featuring both a nitro group and a methyl group on the benzene ring. The presence of the reactive acyl chloride group makes it a valuable building block for introducing the 4-methyl-3-nitrobenzoyl moiety into various molecular scaffolds. Its structure and properties are summarized below.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are compiled in the table below, offering a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNO₃ | [1][2][3] |

| Molecular Weight | 199.59 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10397-30-5 | [1][4] |

| Appearance | Liquid | [4] |

| Melting Point | 20-21 °C | [4] |

| Boiling Point | 185 °C at 36 mmHg | [4] |

| Density | 1.37 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.581 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| SMILES | CC1=C(C=C(C=C1)C(=O)Cl)--INVALID-LINK--[O-] | [1] |

| InChIKey | DXMHBBURYDVYAI-UHFFFAOYSA-N | [1][4] |

Note: Spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectra are available in public databases such as PubChem.[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Experimental Protocols and Synthesis

General Synthesis Workflow

The conversion is typically performed by reacting 4-methyl-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The general workflow for this synthesis is outlined below.

Methodology Outline:

-

Reaction Setup: The starting material, 4-methyl-3-nitrobenzoic acid, is suspended in an inert, anhydrous solvent (e.g., dichloromethane or toluene) in a reaction flask equipped with a reflux condenser and a dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the stirred suspension. The reaction is exothermic and produces gaseous byproducts (HCl and SO₂), requiring proper ventilation in a fume hood.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Work-up: After cooling, the excess thionyl chloride and solvent are removed under reduced pressure, yielding the crude this compound.

-

Purification: The product can be purified by vacuum distillation if necessary.

Applications and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its primary application lies in acylation reactions, where it reacts readily with nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively. It has been utilized in the synthesis of various compounds, including:

-

Benzophenone derivatives[4]

-

Substituted 3-amino-4-methyl-N-phenylbenzamides[4]

-

Retroamides and 4-methyl-3-nitro-N-phenylbenzamides[4]

These products are often intermediates in the development of pharmaceutically active compounds and other specialty chemicals.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and serious eye damage.[1]

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).[1]

-

Signal Word: Danger.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as it reacts with water to produce hydrochloric acid.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzoyl chloride

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzoyl chloride, a valuable reagent in organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its synonyms, chemical properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C₈H₆ClNO₃.[1] It is systematically named as this compound according to IUPAC nomenclature.[1] This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.

Common Synonyms:

-

3-Nitro-p-toluoyl chloride[1]

-

Benzoyl chloride, 4-methyl-3-nitro-[1]

-

p-Toluoyl chloride, 3-nitro-

-

4-Methyl-3-nitro-benzoylchlorid (German)

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 10397-30-5 | [1] |

| Molecular Formula | C₈H₆ClNO₃ | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| Appearance | Liquid | |

| Melting Point | 20-21 °C | |

| Boiling Point | 185 °C at 36 mmHg | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.581 | |

| InChI | 1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | [1] |

| InChIKey | DXMHBBURYDVYAI-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(cc1--INVALID-LINK--=O)C(Cl)=O | |

| 1H NMR Spectrum | Data available | [1] |

| 13C NMR Spectrum | Data available | [1] |

| IR Spectrum | Data available | [1][2] |

| Mass Spectrum | Data available | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

General Experimental Protocol

The following is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, which can be adapted for the preparation of this compound. This protocol is based on well-established methods for this type of chemical transformation.[3]

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas trap for acidic gases (e.g., a scrubber with a basic solution)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methyl-3-nitrobenzoic acid.

-

Add an anhydrous solvent to the flask to suspend the carboxylic acid.

-

Optionally, add a catalytic amount of DMF to the suspension.

-

Slowly add an excess of thionyl chloride to the stirred suspension. The addition is typically done at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of gaseous byproducts ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an anhydrous solvent like toluene can be added and then evaporated.

-

The resulting crude this compound can be purified by distillation under reduced pressure.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity makes it a valuable building block in the synthesis of complex molecules with potential biological activity.

Amide Bond Formation

A primary application of this compound is in the formation of amide bonds. The reaction with primary or secondary amines is typically rapid and high-yielding. This reaction is fundamental in the construction of a wide range of pharmaceutical compounds.

General Reaction Scheme:

Caption: General reaction of this compound with an amine.

Role in the Synthesis of Bioactive Molecules

While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate is evident from its incorporation into various research compounds. For instance, it has been used in the synthesis of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides, which have been investigated as potent and selective inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a key enzyme in T-cell signaling.

The general workflow for utilizing this compound in the synthesis of such inhibitors would involve the initial formation of an amide bond, followed by further chemical transformations to construct the final complex molecule.

Caption: A logical workflow for the use of this compound in the synthesis of a bioactive molecule.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. It can cause severe skin burns and eye damage.[1] It is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its reactivity allows for the efficient construction of complex molecular architectures. This guide provides essential information for its safe handling, synthesis, and application, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

4-Methyl-3-nitrobenzoyl chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and synthesis of 4-Methyl-3-nitrobenzoyl chloride (CAS No. 10397-30-5). This document is intended to serve as an essential resource for laboratory personnel, offering detailed data, experimental protocols, and safety procedures to ensure the safe and effective use of this reactive chemical intermediate.

Chemical and Physical Properties

This compound is a yellow to brown liquid or low-melting solid that is highly reactive and moisture-sensitive.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO₃ | [3] |

| Molecular Weight | 199.59 g/mol | [3] |

| CAS Number | 10397-30-5 | [3] |

| Appearance | Liquid | [1] |

| Melting Point | 20-21 °C | [1] |

| Boiling Point | 185 °C at 36 mmHg | [1] |

| Density | 1.37 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.581 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

Source: Aggregated GHS information from multiple sources.[1][3]

Precautionary Statements

A comprehensive list of precautionary statements (P-codes) is provided in the safety data sheets. Key recommendations include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and safe handling of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 4-Methyl-3-nitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11][12] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[13]

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with reflux condenser and gas outlet to a scrubber

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[13]

-

Reaction Setup: In the round-bottom flask, suspend 4-Methyl-3-nitrobenzoic acid in an anhydrous solvent. A catalytic amount of DMF can be added to accelerate the reaction.[13][14]

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the suspension. The reaction is exothermic and will generate gaseous HCl and SO₂, which should be neutralized in a scrubber.[14]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[13] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[14] The resulting crude this compound can often be used in subsequent steps without further purification.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation or recrystallization from a non-polar solvent like carbon tetrachloride.[10]

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile). |

| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. |

| Respiratory Protection | A full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling outside of a fume hood. |

Handling Workflow:

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Experimental Workflow and Signaling Pathways

The synthesis of this compound from its corresponding carboxylic acid is a fundamental reaction in organic synthesis. The general workflow is depicted below.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable but hazardous chemical intermediate. This guide provides essential safety and handling information, along with a representative synthesis protocol, to support researchers in its safe and effective use. Adherence to the safety precautions outlined in this document and the relevant Safety Data Sheets is paramount to ensure a safe laboratory environment.

References

- 1. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 2. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | Benchchem [benchchem.com]

- 3. This compound | C8H6ClNO3 | CID 66323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzoyl chloride for Researchers and Drug Development Professionals

Introduction: 4-Methyl-3-nitrobenzoyl chloride is a valuable synthetic intermediate, playing a crucial role in the development of a diverse range of pharmaceuticals and other bioactive molecules. Its utility stems from the presence of a highly reactive acyl chloride group, which is further activated by the electron-withdrawing nitro group on the aromatic ring. This technical guide provides an in-depth overview of its commercial availability, synthesis, chemical properties, and key applications, with a focus on providing practical information for researchers, scientists, and professionals in the field of drug development.

Commercial Availability

This compound is readily available from a number of commercial chemical suppliers. Researchers can source this reagent from vendors specializing in building blocks and intermediates for organic synthesis.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Parchem | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 10397-30-5 |

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Appearance | Liquid |

| Melting Point | 20-21 °C (lit.) |

| Boiling Point | 185 °C/36 mmHg (lit.) |

| Density | 1.37 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.581 (lit.) |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| IR Spectroscopy | Characteristic C=O stretching of the acyl chloride, and N-O stretching of the nitro group. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available p-toluic acid. The first step involves the nitration of p-toluic acid to form 4-methyl-3-nitrobenzoic acid. The subsequent step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent, most commonly thionyl chloride.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzoic acid

This protocol is based on the nitration of p-toluic acid.[1]

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice-salt bath

-

Dropping funnel

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a flask, dissolve 10.0 g of p-toluic acid in 25 mL of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

In a separate flask, prepare a nitrating mixture by cooling 5.0 mL of concentrated sulfuric acid in an ice bath and slowly adding 5.0 mL of concentrated nitric acid.

-

Add the cold nitrating mixture dropwise to the stirred p-toluic acid solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Pour the reaction mixture onto crushed ice, which will cause the 4-methyl-3-nitrobenzoic acid to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water until the washings are neutral to pH paper.

-

The crude product can be dried and, if necessary, purified by recrystallization.

Experimental Protocol: Conversion to this compound

This protocol describes the conversion of 4-methyl-3-nitrobenzoic acid to its acyl chloride using thionyl chloride.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dry 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 molar equivalents) to the stirred suspension. This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) or by quenching a small aliquot with methanol and analyzing by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product is often used in the next synthetic step without further purification.

Reactivity and Applications in Organic Synthesis

This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of amides, esters, and other derivatives, which are often key intermediates in the preparation of pharmaceuticals.

Amide Bond Formation

The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of N-substituted benzamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Table 3: Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Various Nucleophiles (Illustrative)

| Nucleophile | Product Type | Reaction Conditions | Typical Yield |

| Primary/Secondary Amine | Amide | Anhydrous DCM, TEA, 0°C to RT | High |

| Alcohol/Phenol | Ester | Anhydrous DCM, Pyridine, 0°C to RT | Moderate to High |

| Thiol | Thioester | Biphasic (DCM/aq. NaOH), RT | Moderate to High |

Note: The data in this table is illustrative and based on the general reactivity of similar acyl chlorides. Actual yields will vary depending on the specific substrates and reaction conditions.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the related compound, 4-(methylamino)-3-nitrobenzoyl chloride, is a key building block in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, as well as other pharmaceuticals like the anti-cancer drug Erlotinib and the anti-viral agents Boceprevir and Telaprevir.[2] The reactivity of the acyl chloride allows for its efficient incorporation into complex molecular scaffolds.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water, alcohols, and other protic solvents. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its commercial availability and straightforward synthesis make it an accessible building block for the construction of complex molecules. A thorough understanding of its reactivity, handling requirements, and synthetic utility is essential for its effective and safe use in the laboratory. This guide provides a foundational understanding of these aspects to support researchers in their scientific endeavors.

References

Spectroscopic Profile of 4-Methyl-3-nitrobenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chemical intermediate 4-Methyl-3-nitrobenzoyl chloride. The information presented herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development workflows. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following tables present the predicted and observed chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | Aromatic Protons |

| Data not available in search results | - | - | Methyl Protons |

Note: Specific chemical shifts and coupling constants were not explicitly available in the search results. Researchers should refer to spectral databases such as SpectraBase for detailed information.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Carbonyl Carbon |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Methyl Carbon |

Note: A complete peak list for the ¹³C NMR spectrum is available on spectral databases like SpectraBase, as indicated by PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1800 | Strong | C=O stretch (acid chloride) |

| ~1530 and ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~2920 | Medium | C-H stretch (methyl group) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

Note: The exact peak positions can be found in the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of this compound, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 199/201 | - | [M]⁺ Molecular ion |

| 164 | High | [M-Cl]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Note: Data is based on GC-MS information from the NIST Mass Spectrometry Data Center.[1] The presence of chlorine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to the sample.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an attenuated total reflectance (ATR) or transmission accessory

-

Salt plates (e.g., NaCl or KBr) for transmission measurements

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Procedure (Transmission method for neat liquid):

-

Sample Preparation: Place a drop of the liquid sample between two salt plates to form a thin film.

-

Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning: After the measurement, disassemble the salt plates and clean them with a suitable dry solvent.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

GC-MS System Setup:

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and then hold.

-

Set the injector and transfer line temperatures appropriately (e.g., 250°C and 280°C, respectively).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

Mass Spectrometry Acquisition:

-

The mass spectrometer should be operated in EI mode at a standard ionization energy of 70 eV.

-

Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrobenzoyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-3-nitrobenzoyl chloride, a key intermediate in various synthetic pathways. Due to the reactive nature of acyl chlorides, this document emphasizes qualitative solubility in aprotic organic solvents and provides a detailed protocol for the quantitative determination of its solubility, which is crucial for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is a bifunctional molecule containing a reactive acyl chloride group and a nitroaromatic moiety. Its chemical structure dictates its physical and chemical properties, including its solubility. The presence of the polar nitro group and the acyl chloride function, combined with the aromatic ring, results in a molecule with moderate polarity. As an acyl chloride, it is highly susceptible to hydrolysis and reacts readily with protic solvents such as water and alcohols.[1] Therefore, its dissolution in such solvents is a reactive process rather than a simple solubilization.

Qualitative Solubility Profile

The expected solubility of this compound in common organic solvents is summarized in the table below. This information is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and subsequent reactions.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale and Remarks |

| Aprotic Polar Solvents | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | The polarity of these solvents can effectively solvate the polar nitro and acyl chloride groups. Benzoyl chloride is known to be soluble in acetone.[4][5] 4-Nitrobenzoyl chloride is soluble in tetrahydrofuran. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble | These are common, non-reactive solvents for acyl chlorides. 4-Nitrobenzoyl chloride is soluble in dichloromethane and chloroform. The structurally similar p-nitrobenzoyl chloride can be recrystallized from carbon tetrachloride.[6] |

| Aromatic Solvents | Toluene, Benzene | Soluble | The aromatic ring of this compound interacts favorably with these non-polar aromatic solvents. Benzoyl chloride is soluble in benzene.[7] |

| Ethereal Solvents | Diethyl Ether | Soluble | A common aprotic solvent for organic reactions. Benzoyl chloride is soluble in ether.[7] |

| Amide Solvents | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Likely Soluble (with caution) | While likely soluble, these solvents can sometimes react with highly reactive acyl chlorides, especially in the presence of impurities. DMF is known to act as a catalyst in reactions involving acyl chlorides. |

| Hydrocarbon Solvents | Hexanes, Pentane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of this compound is likely too high for significant solubility in non-polar aliphatic hydrocarbons. These are often used as anti-solvents for precipitation or crystallization. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react exothermically with protic solvents to form the corresponding carboxylic acid or ester.[1] They cannot be considered soluble in the traditional sense as the original compound is consumed. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given aprotic organic solvent. This protocol is designed to be performed by trained laboratory personnel with appropriate safety precautions.

3.1. Materials

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or stirring plate with a water bath

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm pore size)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry volumetric flask. Record the exact volume of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the volumetric flask under a stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a controlled, low temperature to avoid decomposition of the solute.

-

Once the bulk of the solvent is removed, place the flask in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight.

-

Solubility can be expressed in various units:

-

g/L: (mass of solute in g) / (volume of aliquot in L)

-

mol/L: (moles of solute) / (volume of aliquot in L)

-

g/100 g solvent: (mass of solute in g / mass of solvent in g) x 100

-

-

3.3. Safety Precautions

-

This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware is dry to prevent hydrolysis of the acyl chloride.

-

Dispose of all chemical waste according to institutional guidelines.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining and applying the solubility data of a compound like this compound in a research and development setting.

Caption: Workflow for Solubility Determination and Application.

References

Thermal Stability and Decomposition of 4-Methyl-3-nitrobenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data exists in publicly available literature for the thermal stability and decomposition of 4-Methyl-3-nitrobenzoyl chloride. This guide synthesizes information from safety data sheets, analogous compounds, and general chemical principles to provide a comprehensive overview of its expected thermal behavior and associated hazards. All experimental work with this compound should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.

Executive Summary

This compound is a reactive chemical intermediate. Like many nitroaromatic compounds and acyl chlorides, it is expected to be thermally sensitive. The presence of both a nitro group and an acyl chloride functionality suggests a complex decomposition profile with the potential for highly exothermic and rapid reactions, particularly at elevated temperatures. Studies on the closely related compound, 2-nitrobenzoyl chloride, have highlighted a significant risk of runaway reactions and violent explosions, with decomposition behavior being strongly dependent on the heating rate. This underscores the critical need for careful thermal hazard assessment before handling or scaling up reactions involving this compound.

Physicochemical and Safety Data

A summary of available physical and safety data for this compound is presented below. This information is critical for safe handling and for designing thermal stability studies.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 199.59 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Melting Point | 20-21 °C | --INVALID-LINK-- |

| Boiling Point | 185 °C at 36 mmHg | --INVALID-LINK-- |

| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | --INVALID-LINK-- |

Thermal Stability and Decomposition

General Principles of Thermal Decomposition

The thermal stability of this compound is influenced by its two primary functional groups: the nitroaromatic system and the acyl chloride.

-

Nitroaromatic Compounds: The decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C-NO₂ bond. The stability of these compounds is influenced by the presence of other substituents on the aromatic ring. In general, increasing the number of nitro groups decreases thermal stability. The position of these groups is also a critical factor.[1]

-

Acyl Chlorides: Acyl chlorides can undergo thermal decomposition, often initiated by the elimination of hydrogen chloride (HCl).[2] They are also highly reactive towards nucleophiles, including water, which can lead to exothermic hydrolysis.

Inferred Thermal Behavior from Analogous Compounds

A study on 2-nitrobenzoyl chloride , a structural isomer, revealed that its decomposition is highly dependent on the experimental conditions, particularly the heating rate.[3] This suggests that standard thermal analysis techniques like Differential Scanning Calorimetry (DSC) and adiabatic calorimetry may yield results that are difficult to interpret and may not be directly scalable to larger quantities.[3] The study also highlights that ortho-nitrated acyl chlorides have been involved in violent explosions during attempted distillations.[3]

Given these findings, it is reasonable to infer that this compound may also exhibit complex and condition-dependent thermal decomposition. The presence of a methyl group could potentially influence the decomposition pathway, but the overarching reactivity of the nitro-substituted acyl chloride is expected to be the dominant factor.

Potential Decomposition Pathways

Based on the chemistry of related compounds, the following decomposition pathways for this compound can be postulated:

-

Decarbonylation and Denitration: At elevated temperatures, the molecule could lose carbon monoxide (from the acyl chloride group) and nitrogen dioxide (from the nitro group), leading to the formation of various chlorinated and nitrated aromatic species.

-

Intramolecular Rearrangement and Elimination: The presence of the methyl group ortho to the nitro group could facilitate intramolecular reactions, potentially leading to the formation of heterocyclic compounds and the elimination of HCl.

-

Hydrolysis: In the presence of water, rapid and exothermic hydrolysis will occur, yielding 4-methyl-3-nitrobenzoic acid and hydrochloric acid. This reaction can contribute to pressure buildup in a closed system.

Experimental Protocols for Thermal Hazard Assessment

A thorough thermal hazard assessment of this compound is essential. The following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. It can provide information on melting, crystallization, and decomposition onset temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of hermetic pans is crucial to contain any evolved gases and prevent evaporation.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: A dynamic temperature scan is performed, typically from ambient temperature to a final temperature beyond the expected decomposition point. A range of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used to assess the impact of heating rate on the decomposition onset temperature and peak shape, as suggested by studies on analogous compounds.[3]

-

Data Analysis: The onset temperature of decomposition is determined from the exotherm in the DSC curve. The heat of decomposition (ΔHd) is calculated by integrating the area of the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins and the extent of mass loss.

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Temperature Program: A linear heating ramp (e.g., 10 °C/min) is applied from ambient temperature to a temperature where no further mass loss is observed.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.

Accelerating Rate Calorimetry (ARC)

ARC is used to study the time, temperature, and pressure relationships of a material's thermal decomposition under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.

Methodology:

-

Sample Preparation: A sample (typically 1-10 g) is loaded into a spherical, high-pressure sample container (the "bomb"), often made of titanium or Hastelloy.

-

Instrument Setup: The bomb is placed in a calorimeter that maintains an adiabatic environment (i.e., no heat loss to the surroundings).

-

Experimental Procedure (Heat-Wait-Search): The sample is heated in small steps (e.g., 5 °C). After each step, the instrument waits for thermal equilibrium and then monitors the sample's self-heating rate. If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode and tracks the temperature and pressure rise as the reaction accelerates.

-

Data Analysis: The ARC data provides the onset temperature of self-accelerating decomposition, the time to maximum rate, and the rates of temperature and pressure rise. This information is crucial for process safety calculations.

Visualizations

Logical Flow for Thermal Hazard Assessment

Caption: Workflow for Thermal Hazard Assessment.

Postulated General Decomposition Pathway

Caption: Postulated General Decomposition Pathway.

Conclusion and Recommendations

Due to the lack of specific experimental data for this compound, a cautious approach to its handling and thermal processing is imperative. The information available for structurally similar compounds, particularly 2-nitrobenzoyl chloride, strongly suggests a significant potential for hazardous, condition-dependent thermal decomposition.

Key recommendations for professionals working with this compound include:

-

Comprehensive Thermal Hazard Assessment: Conduct thorough thermal stability testing using DSC, TGA, and ARC before any scale-up operations.

-

Careful Control of Process Conditions: Strictly control temperature and avoid localized heating. The rate of heating should be carefully considered, as it may significantly impact the decomposition behavior.

-

Avoid Contaminants: Ensure the compound is free from contaminants, as impurities can lower the decomposition temperature and potentially catalyze a runaway reaction.

-

Ensure Adequate Venting: All vessels used for heating this compound should be equipped with appropriately sized emergency relief systems.

-

Utilize Personal Protective Equipment: Always use appropriate personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

4-Methyl-3-nitrobenzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Methyl-3-nitrobenzoyl Chloride with Nucleophiles

Abstract

This compound (CAS: 10397-30-5) is a highly reactive acylating agent and a valuable intermediate in organic synthesis. Its reactivity is governed by the electrophilic carbonyl carbon, which is significantly activated by the electron-withdrawing nitro group positioned meta to the acyl chloride functionality. This guide provides a comprehensive overview of its reactivity profile with common nucleophiles, including amines, alcohols, thiols, and water. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to assist researchers in effectively utilizing this versatile reagent.

Core Concepts: Electronic Effects and Reactivity

The reactivity of this compound in nucleophilic acyl substitution reactions is primarily influenced by the electronic effects of the substituents on the aromatic ring.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group at the meta-position, the nitro group exerts a powerful negative inductive (-I) and resonance (-M) effect. This significantly depletes electron density from the carbonyl carbon, increasing its partial positive charge and making it highly susceptible to nucleophilic attack.

-

Methyl Group (-CH₃): Located at the para-position, the methyl group is a weak electron-donating group through a positive inductive (+I) effect and hyperconjugation. This effect slightly counteracts the deactivating effect of the nitro group.

The net result is a highly activated acyl chloride, more reactive than unsubstituted benzoyl chloride, which readily undergoes nucleophilic acyl substitution under mild conditions. The general mechanism proceeds via a two-step addition-elimination pathway involving a tetrahedral intermediate.

Caption: Electronic substituent effects on the reactivity of this compound.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction with nucleophiles follows a characteristic addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. This intermediate then collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism for nucleophilic acyl substitution reactions.

Reactivity with Specific Nucleophiles

Reaction with Amines (Aminolysis)

The reaction of this compound with primary and secondary amines is a rapid and efficient method for synthesizing N-substituted 4-methyl-3-nitrobenzamides. These reactions typically proceed smoothly at or below room temperature in an inert aprotic solvent. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Summary of Reaction Conditions for Amide Synthesis

| Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product Class |

| Primary Amine | Triethylamine (1.1-1.5) | DCM / THF | 0 to RT | 1 - 4 | High | N-Alkyl/Aryl-4-methyl-3-nitrobenzamide |

| Secondary Amine | Triethylamine (1.1-1.5) | DCM / THF | 0 to RT | 1 - 4 | High | N,N-Dialkyl-4-methyl-3-nitrobenzamide |

| Aniline | Pyridine (1.2) | Chloroform | RT to Reflux | 2 - 6 | Good-High | N-Phenyl-4-methyl-3-nitrobenzamide |

Reaction with Alcohols & Phenols (Alcoholysis/Phenolysis)

Alcohols and phenols react to form the corresponding esters. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or triethylamine, to proceed at a reasonable rate. Phenols, being less nucleophilic than aliphatic alcohols, may require heating or conversion to the more nucleophilic phenoxide anion with a stronger base for efficient reaction.

Table 2: Summary of Reaction Conditions for Ester Synthesis

| Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product Class |

| Primary Alcohol | Pyridine (1.2-1.5) | DCM | 0 to RT | 2 - 8 | Good-High | Alkyl 4-methyl-3-nitrobenzoate |

| Secondary Alcohol | Pyridine / DMAP | DCM / Toluene | RT to Reflux | 4 - 12 | Moderate-Good | Alkyl 4-methyl-3-nitrobenzoate |

| Phenol | Pyridine (1.5) | DCM / Toluene | RT to Reflux | 6 - 16 | Moderate-Good | Phenyl 4-methyl-3-nitrobenzoate |

Reaction with Thiols (Thiolysis)

Thiols are excellent nucleophiles and react readily with this compound to produce thioesters. The reaction can be carried out in the presence of a base, such as triethylamine or aqueous sodium hydroxide, which converts the thiol to the more nucleophilic thiolate anion, accelerating the reaction.

Table 3: Summary of Reaction Conditions for Thioester Synthesis

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product Class |

| Alkanethiol | Triethylamine | DCM | 0 to RT | 1 - 3 | High | S-Alkyl 4-methyl-3-nitrobenzothioate |

| Thiophenol | Aq. NaOH | DCM (Biphasic) | RT | 1 - 2 | High | S-Phenyl 4-methyl-3-nitrobenzothioate |

Reaction with Water (Hydrolysis)

This compound is highly sensitive to moisture. It reacts readily with water, even atmospheric moisture, to hydrolyze back to the corresponding 4-methyl-3-nitrobenzoic acid. This reaction is typically undesirable and necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) during storage and handling to maintain the reagent's integrity.

Experimental Protocols

Safety Precaution: this compound is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Reactions are exothermic and may evolve HCl gas.

General Protocol for Amide Synthesis (Aminolysis)

This protocol describes a general method for the acylation of a primary or secondary amine.

-

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0-1.1 eq)

-

Triethylamine (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude amide by recrystallization or silica gel column chromatography.

-

General Protocol for Ester Synthesis (Alcoholysis)

This protocol is a representative procedure for the esterification of a primary alcohol.

-

Materials:

-

This compound (1.05 eq)

-

Primary Alcohol (1.0 eq)

-

Anhydrous Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM.

-